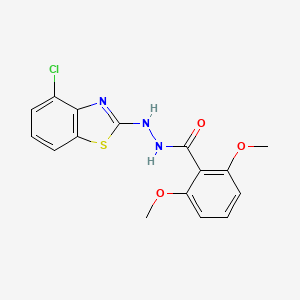

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

Beschreibung

N'-(4-Chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a synthetic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a hydrazide-linked 2,6-dimethoxybenzoyl group. The chlorine substituent enhances electrophilicity and binding affinity to biological targets, while the dimethoxybenzohydrazide moiety may improve solubility and metabolic stability .

Eigenschaften

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKHRZREMMHSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues: Benzoxazole vs. Benzothiazole Derivatives

The compound shares structural homology with benzoxazole-based hydrazides, such as 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides (e.g., compounds 5a–5j) . Key differences include:

- Heterocyclic Core: Benzothiazole (sulfur and nitrogen) vs. benzoxazole (oxygen and nitrogen).

- Substituent Effects : The 4-chloro substitution in benzothiazoles may confer greater electrophilicity and stability than unsubstituted benzoxazole derivatives.

Biological Activity Comparison :

Benzoxazole analogs (e.g., compound 5a) demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, whereas benzothiazole derivatives often exhibit lower MIC values (<8 µg/mL) in similar assays, suggesting superior antimicrobial potency .

Hydrazide-Containing Benzothiazole Derivatives

The hydrazide linker in N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is critical for hydrogen bonding with biological targets. Comparable compounds, such as (1,3-benzothiazol-2-yl)carbamoyl derivatives (e.g., Cpd D in ), show inhibitory activity against enzymes like low-molecular-weight protein tyrosine phosphatases (LMWPTPs), with IC₅₀ values in the micromolar range . The dimethoxy groups in the benzohydrazide moiety may enhance solubility and bioavailability relative to simpler hydrazide derivatives.

Anticancer and Antioxidant Profiles

Compounds like 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid (Example 24 in ) highlight the role of benzothiazole scaffolds in anticancer drug design. These derivatives often exhibit >70% cell viability inhibition in cancer cell lines at 10–50 µM concentrations . Antioxidant activity is also notable: benzothiazole hydrazides show radical scavenging capacities (e.g., 60–80% DPPH inhibition at 100 µg/mL), comparable to ascorbic acid .

Data Tables: Comparative Analysis

Table 2. Molecular Docking and Binding Affinities

| Compound | Target Protein | Binding Affinity (kcal/mol) | References |

|---|---|---|---|

| Benzoxazole derivative (5a) | 2A9¹ (Anticancer) | -8.2 | |

| Cpd D (Benzothiazole) | LMWPTP | -9.1 |

Research Findings and Discussion

- Antimicrobial Superiority : Benzothiazole derivatives generally outperform benzoxazoles in antimicrobial assays due to enhanced lipophilicity and target engagement .

- Enzyme Inhibition : The 4-chloro substitution in benzothiazoles may optimize interactions with catalytic sites of enzymes like LMWPTP, as seen in Cpd D .

- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to those in and , involving condensation of hydrazides with substituted benzothiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.